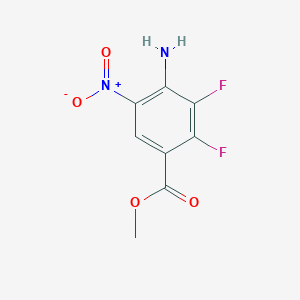

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Descripción general

Descripción

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6F2N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Trifluoroperoxyacetic acid is commonly used.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemistry

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions:

- Reactions :

- Oxidation : The amino group can be oxidized to a nitro group.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The fluorine atoms can be substituted with other functional groups.

These reactions allow for the creation of diverse derivatives that may exhibit unique properties or biological activities.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties :

- Exhibits significant antibacterial activity against various bacterial strains.

- Demonstrates antifungal activity against pathogens like Aspergillus species.

The mechanisms underlying these effects may involve disruption of cell wall synthesis or inhibition of critical metabolic pathways.

Medicine

The compound is being investigated for its potential in drug development:

- Anti-inflammatory Agents : Studies suggest that derivatives of this compound may inhibit inflammatory pathways.

- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.

Antimicrobial Research

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to interfere with bacterial cell wall synthesis.

Cancer Research

Research has indicated that nitrobenzoate derivatives can inhibit tumor cell growth. A study involving this compound demonstrated its potential to disrupt microtubule dynamics in cancer cells, leading to inhibited proliferation and induced apoptosis.

Enzyme Interaction Studies

Investigations into enzyme inhibition have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. This characteristic is crucial for its application in biochemical research involving enzyme kinetics.

Mecanismo De Acción

The mechanism of action of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and amino groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The difluoro groups contribute to its stability and reactivity, making it a versatile compound in various biochemical pathways .

Comparación Con Compuestos Similares

- Methyl 2,3-difluoro-4-nitrobenzoate

- Methyl 2,4-difluoro-5-nitrobenzoate

- Methyl 3,5-difluoro-2-nitrobenzoate

Comparison: Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

Actividad Biológica

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its effects on different biological systems.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C8H6F2N2O4

- Molecular Weight : 232.14 g/mol

- CAS Number : 284030-58-6

This compound features a unique structure characterized by amino, nitro, and difluoro groups that contribute to its reactivity and biological interactions.

This compound is synthesized through a multi-step process involving nitration and amination reactions under controlled conditions to ensure high yield and purity. The typical reaction conditions may include specific catalysts and temperature control to optimize the synthesis process.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro and amino groups facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity. The difluoro substituents contribute to the compound's stability and reactivity in biological systems .

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

- Antifungal Activity : In vitro studies have shown that this compound demonstrates antifungal activity against common pathogens such as Aspergillus species. Structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups enhances its antifungal efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate varying degrees of cytotoxic effects on different cell lines, suggesting a need for further investigation into its therapeutic window and potential applications in cancer treatment .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, and how is regioselectivity ensured during nitration and fluorination?

- Methodological Answer : Synthesis typically involves sequential nitration, fluorination, and esterification of a benzoic acid precursor. Regioselectivity in nitration is controlled by directing groups (e.g., amino or ester groups), while fluorination may use agents like HF-pyridine or DAST (diethylaminosulfur trifluoride). Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) prior to nitration prevents undesired side reactions . Purity (>97%) is confirmed via HPLC or LC-MS, as noted in product specifications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (e.g., 2,3-difluoro vs. 4-fluoro isomers). NMR detects aromatic protons and methyl ester signals (~3.9 ppm).

- MS : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 233.14) and fragmentation patterns (e.g., loss of NO or COOCH).

- IR : Stretching frequencies for nitro (1520–1350 cm) and ester (1720–1700 cm) groups validate functional groups .

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nitro and fluorine groups activate the benzene ring for NAS. The 2,3-difluoro arrangement directs incoming nucleophiles to the 4-position (para to the amino group). Computational studies (DFT) can model charge distribution to predict reactivity .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure of this compound be analyzed to predict supramolecular assembly?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals hydrogen bonds between the amino group (N–H) and nitro oxygen or ester carbonyl. Graph-set analysis (e.g., Etter’s rules ) classifies motifs like rings. These interactions guide co-crystal design for drug delivery systems.

Q. What strategies are employed to integrate this compound into multi-step syntheses of pharmaceutical intermediates?

- Methodological Answer : The amino and nitro groups serve as handles for further functionalization. For example:

- Reduction : Catalytic hydrogenation (Pd/C) converts the nitro group to an amine, enabling coupling reactions.

- Ester Hydrolysis : Basic conditions (NaOH/MeOH) yield the carboxylic acid for peptide conjugation.

highlights its use in synthesizing kinase inhibitors (e.g., binimetinib analogs) via Suzuki-Miyaura cross-coupling .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?

- Methodological Answer :

- Acidic Conditions : Protonation of the amino group may lead to ester hydrolysis. LC-MS monitors benzoic acid derivatives.

- Basic Conditions : Ester saponification dominates, producing 4-amino-2,3-difluoro-5-nitrobenzoic acid.

- Photolysis : UV exposure risks nitro group reduction to amine or nitrite, tracked via UV-Vis spectroscopy .

Propiedades

IUPAC Name |

methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O4/c1-16-8(13)3-2-4(12(14)15)7(11)6(10)5(3)9/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJFIOHGPQOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374897 | |

| Record name | Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284030-58-6 | |

| Record name | Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284030-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284030-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.